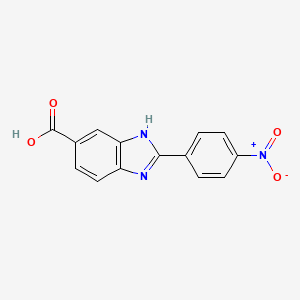

2-(4-Nitro-phenyl)-3H-benzoimidazole-5-carboxylic acid

Description

2-(4-Nitro-phenyl)-3H-benzoimidazole-5-carboxylic acid is a benzimidazole derivative characterized by a nitro group at the para position of the phenyl ring attached to the benzimidazole core and a carboxylic acid group at position 5 of the bicyclic structure. The benzimidazole scaffold, comprising fused benzene and imidazole rings, is renowned for its versatility in medicinal chemistry and materials science due to its electron-rich aromatic system and hydrogen-bonding capabilities . The carboxylic acid group at position 5 further contributes to solubility and coordination properties, making this compound a candidate for metal-organic frameworks (MOFs) and pharmaceutical applications .

Properties

IUPAC Name |

2-(4-nitrophenyl)-3H-benzimidazole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9N3O4/c18-14(19)9-3-6-11-12(7-9)16-13(15-11)8-1-4-10(5-2-8)17(20)21/h1-7H,(H,15,16)(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKLMYJDUUHCRLR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NC3=C(N2)C=C(C=C3)C(=O)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30442550 | |

| Record name | 2-(4-Nitrophenyl)-1H-benzimidazole-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30442550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69570-99-6 | |

| Record name | 2-(4-Nitrophenyl)-1H-benzimidazole-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30442550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Nitro-phenyl)-3H-benzoimidazole-5-carboxylic acid typically involves the condensation of o-phenylenediamine with 4-nitrobenzaldehyde under acidic conditions to form the benzimidazole core

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-(4-Nitro-phenyl)-3H-benzoimidazole-5-carboxylic acid undergoes several types of chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under specific conditions.

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.

Substitution: Electrophilic substitution reactions often use reagents like nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation.

Major Products Formed

Reduction: Reduction of the nitro group forms 2-(4-Amino-phenyl)-3H-benzoimidazole-5-carboxylic acid.

Substitution: Electrophilic substitution reactions yield various substituted benzimidazole derivatives depending on the reagent used.

Scientific Research Applications

Scientific Research Applications

1. Chemistry:

- Building Block for Synthesis: This compound serves as a versatile building block for the synthesis of more complex organic molecules. Its structural features allow for modifications that can lead to a variety of derivatives useful in further chemical research and applications.

2. Biology:

- Antimicrobial Activity: Research indicates that 2-(4-Nitro-phenyl)-3H-benzoimidazole-5-carboxylic acid exhibits antimicrobial properties against various bacterial strains, including drug-resistant ones. It has shown effectiveness against both Gram-positive and Gram-negative bacteria, making it a candidate for developing new antimicrobial agents .

3. Medicine:

- Anticancer Research: The compound has been investigated for its potential anticancer properties. Studies have demonstrated its effectiveness against several cancer cell lines, including those from lung and colon cancers. Its mechanism often involves the induction of apoptosis in cancer cells, making it a subject of interest for developing new therapeutic agents .

4. Industry:

- Dyes and Pigments Development: In industrial applications, this compound is explored for its potential use in creating dyes and pigments due to its unique chemical structure, which may impart specific optical properties .

Antimicrobial Efficacy

A study highlighted the compound's superior activity against drug-resistant strains of bacteria compared to commonly used antibiotics like erythromycin. The Minimum Inhibitory Concentration (MIC) values ranged from 1 to 16 µg/mL, indicating strong antibacterial properties .

Anticancer Research

In vitro studies showed that modifications to the benzimidazole structure could enhance anticancer efficacy. For instance, when tested on A549 lung cancer cells, certain derivatives exhibited significant antiproliferative effects. The compound's ability to induce apoptosis was confirmed through increased levels of caspase proteins and decreased levels of anti-apoptotic proteins like Bcl2 .

Data Tables

| Application Area | Specific Use | Observed Effects |

|---|---|---|

| Chemistry | Building block for organic synthesis | Versatile modifications leading to new compounds |

| Biology | Antimicrobial agent | Effective against drug-resistant bacteria |

| Medicine | Anticancer agent | Induces apoptosis in cancer cells |

| Industry | Dyes and pigments | Potential for specific optical properties |

Case Studies

1. Antimicrobial Study:

A comparative analysis revealed that derivatives of this compound were particularly effective against resistant bacterial strains. This study underscores the potential for developing new antimicrobial therapies based on this compound's structure .

2. Anticancer Efficacy:

In recent investigations involving various cancer cell lines (NCI-60 panel), certain derivatives demonstrated remarkable antiproliferative activity, particularly against leukemia subpanels. These findings suggest that structural modifications can significantly enhance therapeutic efficacy .

Mechanism of Action

The mechanism of action of 2-(4-Nitro-phenyl)-3H-benzoimidazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The benzimidazole core can bind to specific enzymes or receptors, modulating their activity and resulting in therapeutic effects.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Benzimidazole Derivatives

Key Research Findings

Positional Isomerism: Para- vs. Meta-Substitution

The para-nitro group in this compound induces a stronger electron-withdrawing effect compared to the meta-nitro isomer. This difference significantly impacts charge distribution, solubility, and binding affinity. For instance, para-substituted nitro groups in MOF ligands (e.g., Hebimc derivatives) facilitate stronger π-π interactions with aromatic guest molecules, whereas meta-substituted analogs show reduced stacking efficiency .

Functional Group Replacements

- Nitro vs. Hydroxyl : Replacing the nitro group with a hydroxyl (as in 2-(4-Hydroxyphenyl)-1H-benzimidazole-5-carboxylic acid) shifts the compound from being electrophilic to nucleophilic. This substitution increases water solubility but reduces stability under oxidative conditions .

- Nitro vs. Chlorine : Chlorine at the meta position (e.g., 2-(3-Chloro-phenyl)-1H-benzimidazole-5-carboxylic acid) enhances membrane permeability due to its hydrophobic nature, making it more effective in cellular uptake for anticancer applications .

Biological Activity

2-(4-Nitro-phenyl)-3H-benzoimidazole-5-carboxylic acid is a compound of significant interest in medicinal chemistry due to its unique structural characteristics and potential biological activities. The presence of the nitro group and the benzimidazole core contributes to its diverse pharmacological properties, including antimicrobial and anticancer activities. This article explores the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound features a benzimidazole ring substituted with a nitrophenyl group and a carboxylic acid, which enhances its reactivity and biological interactions. The structural formula can be represented as follows:

The biological activity of this compound is primarily attributed to the following mechanisms:

- Bioreduction of Nitro Group : The nitro group can be reduced to form reactive intermediates that interact with cellular components, leading to antimicrobial or anticancer effects.

- DNA Binding : The benzimidazole core has the ability to intercalate with DNA, disrupting replication and transcription processes .

- Enzyme Inhibition : It can inhibit specific enzymes involved in cancer cell proliferation and microbial growth .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties against various bacterial strains. A study demonstrated its effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis. The minimum inhibitory concentration (MIC) values were found to be comparable to established antibiotics .

Anticancer Activity

The compound has been evaluated for its anticancer properties in various cell lines. Notably, it has shown promising results against colon and breast cancer cell lines. In vitro studies revealed that it significantly reduced cell viability in A549 lung cancer cells, with a reduction rate of up to 67% at higher concentrations .

| Cell Line | Viability Reduction (%) | Concentration (µM) | Reference |

|---|---|---|---|

| A549 (Lung cancer) | 67 | 50 | |

| HCT116 (Colon cancer) | 63 | 25 | |

| MCF7 (Breast cancer) | 55 | 50 |

Case Studies

- Antimicrobial Efficacy : A study conducted on various derivatives of benzimidazole, including this compound, highlighted its superior activity against drug-resistant strains of bacteria. The compound was particularly effective against strains resistant to commonly used antibiotics like erythromycin .

- Anticancer Research : In a recent investigation, the compound was tested alongside other benzimidazole derivatives for their anticancer effects on A549 cells. The results indicated that modifications to the benzimidazole structure could enhance anticancer efficacy, suggesting potential for developing more potent derivatives .

Q & A

Q. What are the standard synthetic routes for 2-(4-Nitro-phenyl)-3H-benzoimidazole-5-carboxylic acid, and how are intermediates purified?

- Methodological Answer : The compound is synthesized via condensation reactions using polyphosphoric acid (PPA) as a catalyst. For example, a substituted benzoimidazole ester intermediate (e.g., methyl ester) is treated with PPA under reflux (100–120°C) for 4–6 hours. Post-reaction, the mixture is quenched with ice, and the crude product is purified via column chromatography using silica gel and a gradient eluent (e.g., ethyl acetate/hexane). Yield optimization requires precise control of reaction temperature and stoichiometric ratios of nitro-phenyl precursors .

Q. How is the compound characterized for structural confirmation and purity?

- Methodological Answer : Characterization involves:

- ESI-MS : To confirm molecular weight (e.g., observed [M+H]+ peaks).

- Elemental Analysis : Comparison of calculated vs. experimental C, H, N percentages (e.g., Δ < 0.3% for validation).

- NMR Spectroscopy : ¹H/¹³C NMR to verify aromatic proton environments and nitro/carboxylic acid functional groups.

Example data from analogous compounds:

| Parameter | Calculated (%) | Found (%) |

|---|---|---|

| C | 64.86 | 64.85 |

| H | 6.25 | 6.23 |

| N | 8.40 | 8.42 |

Q. What solvents and conditions are optimal for solubilizing the compound in biological assays?

- Methodological Answer : Due to low solubility in aqueous buffers, dimethyl sulfoxide (DMSO) is typically used as a stock solvent (10–20 mM). For in vitro assays, dilute in phosphate-buffered saline (PBS) to <1% DMSO to avoid cytotoxicity. Sonication (30 min, 40 kHz) enhances dissolution. Solubility in organic solvents (e.g., methanol, chloroform) is higher but requires evaporation under nitrogen for further reactions .

Advanced Research Questions

Q. How can structural modifications of the benzoimidazole core enhance bioactivity?

- Methodological Answer :

- Functionalization : Introduce electron-withdrawing groups (e.g., halogens at the 4-position) to improve electrophilic reactivity.

- Derivatization : Synthesize amides or esters at the 5-carboxylic acid position (e.g., coupling with piperazine derivatives) to modulate lipophilicity.

- Validation : Confirm modifications using HRMS (e.g., [M+H]+ 613.3031 observed vs. 613.3034 calculated) and 2D NMR (COSY/HSQC) .

Q. How do contradictory data on synthesis yields arise, and how can they be resolved?

- Methodological Answer : Yield discrepancies (e.g., 50% vs. 70%) often stem from:

- Catalyst Purity : Impurities in PPA reduce efficiency; use ≥95% purity.

- Reaction Monitoring : Track progress via TLC (silica, UV detection) at 2-hour intervals.

- Post-Synthesis Analysis : Compare HPLC purity profiles (C18 column, 220 nm detection) to identify side products. Optimize by adjusting nitro-phenyl precursor equivalents (1.2–1.5 molar ratios) .

Q. What in vitro assays are suitable for evaluating the compound’s antimicrobial activity?

- Methodological Answer :

- Minimum Inhibitory Concentration (MIC) : Use broth microdilution (96-well plates) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.

- Time-Kill Assays : Monitor bacterial viability at 0–24 hours with OD600 measurements.

- Controls : Include ciprofloxacin (positive) and DMSO (vehicle).

Data interpretation requires ANOVA for significance (p < 0.05) and dose-response curves .

Q. How can computational modeling predict the compound’s binding affinity to target proteins?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina with protein structures (PDB ID) to simulate binding modes.

- MD Simulations : Run 100 ns trajectories (AMBER force field) to assess stability of ligand-receptor complexes.

- Pharmacophore Mapping : Identify critical interactions (e.g., hydrogen bonds with nitro group, π-π stacking with benzimidazole). Validate with experimental IC50 values .

Data Contradiction Analysis

Q. How to address conflicting spectral data for nitro-phenyl benzimidazole derivatives?

- Methodological Answer : Contradictions in NMR/IR spectra may arise from tautomerism (e.g., 1H vs. 3H benzimidazole forms). Resolve by:

- Variable Temperature NMR : Analyze shifts at 25°C vs. 60°C to detect tautomeric equilibria.

- X-ray Crystallography : Confirm dominant tautomer in solid state.

- DFT Calculations : Compare theoretical vs. experimental IR vibrational bands (e.g., C=O stretch at 1680–1700 cm⁻¹) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.